Ethyl 3-hydroxyheptanoate

Description

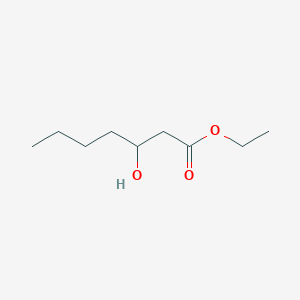

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-5-6-8(10)7-9(11)12-4-2/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBSPGVLQLSZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547213 | |

| Record name | Ethyl 3-hydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126784-39-2 | |

| Record name | Ethyl 3-hydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Landscape of β-Hydroxy Esters: A Technical Guide to Ethyl 3-Hydroxyheptanoate

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Ethyl 3-hydroxyheptanoate, a chiral β-hydroxy ester, represents a class of molecules with significant potential in synthetic organic chemistry and drug development. While specific experimental data for this particular long-chain ester is not extensively documented in public literature, its structural characteristics allow for a comprehensive understanding of its physical properties, synthesis, and analytical characterization through the lens of its well-studied lower homologs. This guide provides an in-depth exploration of this compound, offering estimated physical properties, detailed synthetic and analytical protocols, and insights into its potential applications, particularly in the synthesis of complex chiral molecules.

Introduction: The Significance of Chiral β-Hydroxy Esters

β-hydroxy esters are pivotal chiral building blocks in the synthesis of a wide array of biologically active molecules and natural products. Their bifunctional nature, possessing both a hydroxyl and an ester group, allows for diverse chemical transformations, making them valuable intermediates. The stereochemistry of the hydroxyl group is often crucial for the biological activity of the final product, rendering the enantioselective synthesis of these compounds a key area of research.[1][2] this compound, with its seven-carbon chain, offers a lipophilic backbone that can be advantageous in the design of novel therapeutic agents.

Physicochemical Properties: An Estimation Based on Homologous Series

Table 1: Estimated and Comparative Physical Properties

| Property | Ethyl 3-hydroxybutyrate (Experimental) | Ethyl 3-hydroxyhexanoate (Experimental) | This compound (Estimated) |

| Molecular Formula | C₆H₁₂O₃[3] | C₈H₁₆O₃ | C₉H₁₈O₃ |

| Molecular Weight ( g/mol ) | 132.16[3][4] | 160.21 | 174.24 |

| Boiling Point (°C) | 170[3] | ~200-210 | ~220-235 |

| Density (g/cm³) | 1.017[3] | ~0.98 | ~0.96 |

| Refractive Index | 1.4208[3] | ~1.43 | ~1.43-1.44 |

| Solubility | Soluble in water and organic solvents[3] | Sparingly soluble in water, soluble in organic solvents | Poorly soluble in water, soluble in organic solvents |

Causality Behind the Estimations:

-

Boiling Point: The boiling point is expected to increase with the lengthening of the alkyl chain due to stronger van der Waals forces.

-

Density: The density is predicted to decrease slightly as the hydrocarbon portion of the molecule increases relative to the polar ester and hydroxyl groups.

-

Solubility: Water solubility will decrease significantly with the longer, nonpolar heptanoate chain, while solubility in common organic solvents like ethers, alcohols, and chlorinated hydrocarbons will remain high.

Synthesis of this compound: A Strategic Approach

The synthesis of β-hydroxy esters can be achieved through various methods. For this compound, two primary strategies are considered: the classical Reformatsky reaction for a racemic mixture and an asymmetric synthesis for enantiomerically pure forms.

Racemic Synthesis via the Reformatsky Reaction

The Reformatsky reaction is a reliable method for the synthesis of β-hydroxy esters.[5] It involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.

Experimental Protocol: Synthesis of this compound

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add zinc dust (1.2 eq). Activate the zinc by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

-

Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask containing the activated zinc.

-

Initiation: Add a small crystal of iodine to initiate the reaction.

-

Addition of Reactants: A mixture of pentanal (1.0 eq) and ethyl bromoacetate (1.1 eq) dissolved in anhydrous THF is added dropwise from the dropping funnel to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, continue stirring and refluxing for an additional 1-2 hours until the pentanal is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Sources

- 1. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl (3R)-3-hydroxybutanoate | C6H12O3 | CID 440030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

An In-Depth Technical Guide to Ethyl 3-Hydroxyheptanoate: Structure, Properties, and Synthesis

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of ethyl 3-hydroxyheptanoate, a beta-hydroxy ester of significant interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from analogous compounds to present a thorough profile. We will delve into its chemical structure, predicted physicochemical properties, established synthetic methodologies, and potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Introduction to Beta-Hydroxy Esters: The Chemical Class of this compound

This compound belongs to the class of organic compounds known as beta-hydroxy esters. These molecules are characterized by a hydroxyl group (-OH) located on the carbon atom beta to the carbonyl group of an ester. This structural motif is a valuable synthon in organic synthesis, serving as a versatile precursor for a wide array of more complex molecules. The presence of two functional groups, an alcohol and an ester, in close proximity allows for a rich and diverse range of chemical transformations.

Beta-hydroxy esters are prevalent in numerous natural products and biologically active compounds. Their synthesis, particularly in an enantiomerically pure form, is a critical challenge and a significant area of research in modern organic chemistry.

Chemical Structure and Identification

The chemical structure of this compound consists of a seven-carbon heptanoate backbone with a hydroxyl group at the C-3 position and an ethyl ester at the C-1 position.

Caption: Chemical structure of this compound.

Key Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₈O₃

-

Molecular Weight: 174.24 g/mol

Physicochemical Properties (Predicted)

Direct experimental data for the physicochemical properties of this compound are scarce. However, we can extrapolate and predict these properties based on trends observed in homologous beta-hydroxy esters such as ethyl 3-hydroxybutanoate and ethyl 3-hydroxyhexanoate.

| Property | Predicted Value for this compound | Reference Data (Ethyl 3-hydroxybutanoate)[1][2] | Reference Data (Ethyl 3-hydroxyhexanoate)[3] |

| Appearance | Colorless to pale yellow liquid | Clear colorless liquid | Colorless to pale yellow liquid |

| Odor | Fruity | Fruity | Fruity, citrus, tropical |

| Boiling Point | ~220-230 °C at 760 mmHg | 170-175 °C at 760 mmHg | 101-102 °C at 14 mmHg |

| Density | ~0.95-0.97 g/mL | 1.017 g/mL | 0.970-0.984 g/mL |

| Refractive Index | ~1.430-1.440 | 1.416-1.424 | 1.426-1.430 |

| Solubility | Sparingly soluble in water; soluble in organic solvents | Soluble in water | Insoluble in water |

| Flash Point | > 100 °C | 64 °C (148 °F) | 94.44 °C (202 °F) |

Note: These predicted values should be used as a guideline and confirmed through experimental analysis.

Synthesis of this compound

The synthesis of beta-hydroxy esters is a well-established field in organic chemistry. The Reformatsky reaction is a classic and highly reliable method for the preparation of these compounds.

The Reformatsky Reaction: A Mechanistic Overview

The Reformatsky reaction involves the reaction of an alpha-halo ester with a carbonyl compound (an aldehyde or a ketone) in the presence of zinc metal.[4] The key steps are:

-

Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the alpha-halo ester to form an organozinc reagent, often referred to as a Reformatsky enolate.

-

Nucleophilic Addition: The organozinc reagent then adds to the carbonyl group of the aldehyde or ketone.

-

Hydrolysis: The resulting zinc alkoxide is hydrolyzed upon acidic workup to yield the final beta-hydroxy ester.

Caption: General workflow for the synthesis of this compound via the Reformatsky reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the Reformatsky reaction.[4][5]

Materials:

-

Pentanal

-

Ethyl bromoacetate

-

Zinc dust (activated)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (catalytic amount)

-

1 M Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add zinc dust. Briefly heat the zinc under vacuum and then cool to room temperature under an inert atmosphere (e.g., nitrogen or argon). Add a crystal of iodine to activate the zinc surface.

-

Reaction Setup: Add anhydrous diethyl ether or THF to the flask.

-

Initiation: In the dropping funnel, prepare a solution of pentanal and a small portion of the ethyl bromoacetate in the anhydrous solvent. Add a small amount of this solution to the zinc suspension. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle heating may be required.

-

Addition of Reactants: Once the reaction has initiated, add the remaining solution of pentanal and ethyl bromoacetate dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by Thin Layer Chromatography is recommended).

-

Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M hydrochloric acid until the excess zinc has dissolved and the solution is clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Enantioselective Synthesis of Beta-Hydroxy Esters

The C-3 position of this compound is a stereocenter. For applications in drug development, it is often necessary to synthesize a single enantiomer of a chiral molecule, as different enantiomers can have vastly different biological activities. Several strategies exist for the enantioselective synthesis of beta-hydroxy esters.

-

Chiral Auxiliaries: A chiral auxiliary can be attached to the ester, which directs the stereochemical outcome of the reaction. The auxiliary is then cleaved to yield the enantiomerically enriched product.

-

Chiral Catalysts: The use of a chiral catalyst can promote the formation of one enantiomer over the other. This is a highly efficient approach as only a substoichiometric amount of the chiral material is required.[6][7]

-

Biocatalysis: Enzymes, such as reductases, can be used to reduce a beta-keto ester precursor to the corresponding beta-hydroxy ester with high enantioselectivity.[8]

Caption: Conceptual diagram illustrating the use of enantiomerically pure this compound as a chiral building block in drug synthesis.

Applications in Research and Development

While specific applications of this compound are not widely documented, its structural features suggest several potential uses, particularly in the pharmaceutical and fragrance industries.

Drug Development

Beta-hydroxy esters are key intermediates in the synthesis of a wide range of pharmaceuticals. The hydroxyl and ester functionalities can be readily converted to other functional groups, allowing for the construction of complex molecular architectures. Enantiomerically pure this compound could serve as a valuable chiral building block for the synthesis of novel drug candidates.

Flavors and Fragrances

Many esters with fruity and pleasant odors are used in the flavor and fragrance industry.[3] Given the predicted fruity aroma of this compound, it has potential applications as a fragrance component in perfumes, cosmetics, and as a flavoring agent in food products.

Spectroscopic Characterization (Predicted)

The structure of this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), a multiplet for the proton on the carbon bearing the hydroxyl group, and signals for the protons of the heptanoate chain.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the carbon attached to the hydroxyl group, and the carbons of the ethyl and heptanoate groups.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretch of the ester (around 1735 cm⁻¹) and a broad absorption for the O-H stretch of the hydroxyl group (around 3400 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments of the molecule.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.

-

Fire Hazards: Beta-hydroxy esters are generally combustible liquids. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

Conclusion

This compound, while not extensively studied, represents a valuable chemical entity with significant potential in organic synthesis. Its role as a beta-hydroxy ester makes it a versatile building block for the construction of more complex molecules, particularly in the field of drug discovery. The well-established methodologies for the synthesis of this class of compounds, such as the Reformatsky reaction, provide a clear path for its preparation. Further research into the specific properties and applications of this compound is warranted and could unveil novel opportunities in both academic and industrial research.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 62572, Ethyl 3-Hydroxybutyrate. [Link]

-

Organic Chemistry Portal. Synthesis of β-hydroxy ketones, esters, nitriles and related compounds. [Link]

-

Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]

-

Yeast Metabolome Database. ethyl 3-hydroxybutanoate (YMDB01425). [Link]

-

The Good Scents Company. ethyl 3-hydroxyhexanoate, 2305-25-1. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 440030, ethyl (3R)-3-hydroxybutanoate. [Link]

-

Organic Chemistry Portal. Reformatsky Reaction. [Link]

-

Klapars, A., & Campos, K. R. (2010). Enantioselective Synthesis of anti-β-Hydroxy-α-amido Esters via Transfer Hydrogenation. Organic Letters, 12(22), 5374–5377. [Link]

-

Wu, S., et al. (2021). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. ChemRxiv. [Link]

-

Ghorai, M. K., et al. (2019). Ni(II)-Catalyzed Enantioselective Synthesis of β-Hydroxy Esters with Carboxylate Assistance. Organic Letters, 21(17), 6858–6862. [Link]

Sources

- 1. ETHYL 3-HYDROXYBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl 3-hydroxyhexanoate, 2305-25-1 [thegoodscentscompany.com]

- 4. Reformatsky Reaction [organic-chemistry.org]

- 5. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

A Guide to the Spectroscopic Characterization of Ethyl 3-Hydroxyheptanoate

This technical guide provides a detailed analysis of the key spectroscopic data for ethyl 3-hydroxyheptanoate, a valuable chiral building block in organic synthesis. The structural elucidation of this molecule is paramount for its application in the development of pharmaceuticals and other fine chemicals. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define its molecular architecture. For the purpose of this guide, we will leverage the comprehensive spectral data available for the closely related homolog, ethyl 3-hydroxyhexanoate, to provide a robust and predictive analysis for this compound. The minor structural difference—an additional methylene group in the n-butyl chain—allows for a highly accurate extrapolation of the spectral features.

Molecular Structure and Spectroscopic Overview

This compound possesses a stereocenter at the C3 position, making chiral purity a critical parameter in many of its applications. Spectroscopic techniques are fundamental in confirming the covalent structure and providing insights into the chemical environment of each atom within the molecule.

DOT Diagram of this compound Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound, based on the known data for ethyl 3-hydroxyhexanoate.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | ~2.45 | dd | 2H | ~16.5, ~3.5 |

| H-3 | ~4.05 | m | 1H | |

| H-4 | ~1.45 | m | 2H | |

| H-5 | ~1.30 | m | 2H | |

| H-6 | ~1.30 | m | 2H | |

| H-7 | ~0.90 | t | 3H | ~7.0 |

| O-CH₂ (ethyl) | ~4.15 | q | 2H | ~7.1 |

| CH₃ (ethyl) | ~1.25 | t | 3H | ~7.1 |

| OH | Variable | br s | 1H |

Rationale for Predictions: The chemical shifts are extrapolated from the spectrum of ethyl 3-hydroxyhexanoate. The protons on C2 are diastereotopic and appear as a doublet of doublets. The methine proton at C3 is coupled to the protons on C2 and C4, resulting in a multiplet. The methylene groups of the n-butyl chain (C4, C5, and C6) will have overlapping signals in the aliphatic region. The terminal methyl group (C7) will appear as a triplet. The ethyl ester protons will present as a quartet and a triplet. The hydroxyl proton's chemical shift is concentration and solvent dependent.

DOT Diagram of ¹H NMR Correlations:

Caption: Proposed fragmentation pathways for this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following are generalized protocols for the analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Obtain a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

IR Spectroscopy

-

Sample Preparation: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and record the spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Use a gas chromatograph (GC) for sample introduction to ensure the analysis of a pure compound.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).

-

Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A range of m/z 40-300 is appropriate.

-

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. By leveraging the data from the closely related ethyl 3-hydroxyhexanoate, this guide offers a detailed and predictive analysis of the key spectroscopic features of the target molecule. These data are essential for researchers in synthetic chemistry and drug development to ensure the identity and purity of their materials.

References

-

SpectraBase. (n.d.). Ethyl 3-hydroxyhexanoate. Wiley-VCH GmbH. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-hydroxybutyrate. National Center for Biotechnology Information. Retrieved from [Link]

An In-depth Technical Guide to the Solubility of Ethyl 3-hydroxyheptanoate in Various Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxyheptanoate is a chiral ester that holds significant potential as a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a hydroxyl group and an ester moiety, makes it a valuable intermediate for introducing stereospecific centers and functional group handles for further chemical transformations. The solubility of this compound in various solvents is a critical physicochemical parameter that underpins its utility in numerous applications, from reaction engineering and purification to formulation and drug delivery. An understanding of its solubility profile is paramount for optimizing synthetic routes, developing robust purification strategies, and formulating effective drug products.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published data for this specific molecule, this guide synthesizes information from structurally similar compounds and fundamental principles of physical organic chemistry to predict its solubility behavior. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate reliable data for their specific applications.

Physicochemical Properties and Predicted Solubility Profile of this compound

This compound possesses a molecular structure that dictates its interaction with various solvents. The key functional groups are the ethyl ester and the secondary hydroxyl group, which are polar and capable of engaging in hydrogen bonding. These are appended to a seven-carbon chain, which imparts a significant degree of nonpolar character to the molecule. The interplay between these polar and nonpolar regions governs its solubility.

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[1] Solvents with similar polarity and hydrogen bonding capabilities to the solute are generally effective at dissolving it. For this compound, this suggests a nuanced solubility profile.

Based on data for analogous compounds such as ethyl 3-hydroxybutyrate and ethyl 3-hydroxyhexanoate, a general trend can be extrapolated. Shorter-chain hydroxy esters, like ethyl 3-hydroxybutyrate, exhibit appreciable water solubility due to the dominance of the polar hydroxyl and ester groups.[2] As the alkyl chain length increases, as in ethyl 3-hydroxyhexanoate, the nonpolar character becomes more pronounced, leading to reduced water solubility.[3]

Therefore, it is predicted that this compound will have limited solubility in water. However, the presence of the hydroxyl group, which can act as both a hydrogen bond donor and acceptor, and the ester group, which can act as a hydrogen bond acceptor, will likely render it soluble in a range of organic solvents.[4]

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The nonpolar heptyl chain will limit solubility in highly polar water. Shorter-chain alcohols are expected to be better solvents due to their ability to hydrogen bond and their lower polarity compared to water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Moderate to High | These solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the hydroxyl group of the solute. The absence of a long, disruptive hydrocarbon chain in the solvent facilitates solvation. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to High | The significant nonpolar character of the heptyl chain will promote solubility in nonpolar solvents through van der Waals interactions. |

It is crucial to note that these are predictions. The following section provides a robust experimental protocol for the quantitative determination of the solubility of this compound.

Experimental Determination of Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5] This method involves agitating an excess of the solid or liquid solute in the solvent of interest until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.

Diagram of Factors Influencing Solubility

Caption: Molecular interactions governing the solubility of this compound.

Experimental Protocol: Shake-Flask Method

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis, RI, or MS)

Step-by-Step Procedure

-

Preparation of Solvent: Ensure all solvents are degassed to prevent bubble formation during the experiment.

-

Addition of Solute: Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.[5] A visual confirmation of undissolved solute at the end of the experiment is necessary.

-

Addition of Solvent: Add a known volume or mass of the solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solute to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved solute.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Diagram of the Experimental Workflow

Caption: Experimental workflow for solubility determination via the shake-flask method.

Data Analysis and Presentation

The concentration of this compound in the saturated solution, as determined by HPLC or GC, represents its solubility in the tested solvent at the specified temperature. The results should be reported in standard units such as mg/mL or mol/L. It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.

Table 2: Example of Quantitative Solubility Data Presentation for this compound at 25 °C

| Solvent | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |

| Water | ||

| Methanol | ||

| Ethanol | ||

| Acetone | ||

| Ethyl Acetate | ||

| Hexane | ||

| Toluene | ||

| DMSO |

Conclusion

References

-

Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-hydroxybutyrate. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). ethyl 3-hydroxybutanoate (YMDB01425). Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC chromatogram of mixed methyl ethyl esters. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of ethyl oleate ester. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

MDPI. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to esters. Retrieved from [Link]

-

Chemical Reviews. (2021). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Dissolution Technologies. (2006). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

PMC. (n.d.). Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Ester as a solvent. Retrieved from [Link]

-

PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

-

IntechOpen. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. quora.com [quora.com]

Thermal stability of Ethyl 3-hydroxyheptanoate

An In-depth Technical Guide Thermal Stability of Ethyl 3-hydroxyheptanoate: A Methodical Assessment for Pharmaceutical and Chemical Synthesis Applications

Abstract

This compound is a chiral building block with significant potential in the synthesis of complex pharmaceutical intermediates and fine chemicals. Its utility, however, is intrinsically linked to its stability under various processing conditions, particularly thermal stress encountered during purification, reaction scale-up, and storage. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the thermal stability of this compound. In the absence of extensive public data for this specific molecule, this document outlines the theoretical underpinnings of its potential degradation pathways and presents a series of self-validating experimental protocols. By adopting this methodical approach, professionals can establish safe operating limits, predict shelf-life, and ensure the chemical integrity of this valuable synthetic intermediate.

Introduction: The Imperative of Thermal Stability

In pharmaceutical development and fine chemical manufacturing, the journey of a molecule from a lab-scale curiosity to a commercial product is fraught with challenges. One of the most critical, yet often underestimated, is thermal stability. The ability of an intermediate like this compound to withstand temperature fluctuations without degrading is paramount. Thermal degradation can lead to yield loss, the formation of difficult-to-remove impurities, and, in the worst case, the generation of toxic byproducts that could compromise the safety and efficacy of the final active pharmaceutical ingredient (API).

High temperatures are frequently employed in essential processes such as distillation, solvent removal, and high-temperature reactions. Therefore, a deep understanding of a molecule's thermal limits is not merely an academic exercise; it is a fundamental requirement for robust process development, ensuring batch-to-batch consistency and product quality. This guide provides the necessary theoretical and practical tools to undertake a rigorous evaluation of this compound's thermal stability.

Molecular Profile and Inherent Stability Factors

This compound possesses two key functional groups that dictate its chemical reactivity and thermal behavior: an ethyl ester and a secondary alcohol at the β-position relative to the carbonyl.

-

Ester Group: Esters are susceptible to hydrolysis in the presence of water, especially when catalyzed by acids or bases. At very high temperatures, they can undergo pyrolytic elimination.[1]

-

β-Hydroxy Group: This is the most significant structural feature concerning thermal stability. The presence of a hydroxyl group two carbons away from a carbonyl group creates a pathway for a low-energy elimination reaction (dehydration), which is often the primary thermal degradation route for such molecules.

Given its structure, we can anticipate several potential degradation pathways that must be investigated experimentally.

Theoretical Degradation Pathways

Understanding the plausible chemical transformations under thermal stress is the first step in designing a robust stability study. For this compound, the following pathways are most likely.

-

A) Dehydration: The elimination of a water molecule from the C2-C3 or C3-C4 positions to form α,β-unsaturated (ethyl hept-2-enoate) and β,γ-unsaturated (ethyl hept-3-enoate) esters, respectively. This is often the lowest-energy, and thus most probable, thermal degradation pathway.

-

B) Hydrolysis: In the presence of moisture, the ester can hydrolyze to 3-hydroxyheptanoic acid and ethanol. This process is accelerated by acidic or basic residues.

-

C) Oxidation: If exposed to air or an oxidizing atmosphere at elevated temperatures, the secondary alcohol can be oxidized to a ketone, yielding ethyl 3-oxoheptanoate.

-

D) Transesterification/Dimerization: At higher temperatures, intermolecular reactions could lead to the formation of dimers or oligomers, which would present as non-volatile residues in analysis.

The following diagram illustrates these potential molecular transformations.

Caption: Potential thermal degradation pathways for this compound.

A Framework for Experimental Stability Assessment

Caption: Experimental workflow for assessing thermal stability.

Experimental Methodologies: Protocols and Rationale

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA is the foundational experiment in any thermal stability study.[2][3] Its purpose is to determine the temperature at which a material's mass changes, which for a liquid sample below its boiling point, signifies decomposition. By running the experiment in both an inert (Nitrogen) and an oxidative (Air) atmosphere, we can decouple purely thermal degradation from oxidative degradation. A lower onset temperature in air compared to nitrogen is a clear indication of oxidative instability.

Protocol:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to manufacturer specifications.

-

Sample Preparation: Place 5-10 mg of this compound into an aluminum TGA pan.

-

Experimental Conditions (Run 1 - Inert):

-

Purge Gas: High purity Nitrogen at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 400°C at a heating rate of 10°C/min.

-

-

-

Experimental Conditions (Run 2 - Oxidative):

-

Purge Gas: Air at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 400°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: Determine the onset temperature of mass loss (T_onset) for both runs, defined as the intersection of the baseline tangent with the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC complements TGA by measuring the heat flow into or out of a sample as it is heated.[4][5] It can detect endothermic events like melting and boiling, and exothermic events, which are often associated with decomposition. A strong exotherm occurring concurrently with mass loss in TGA is a definitive sign of thermal decomposition. Using hermetically sealed pans can suppress boiling, allowing the instrument to reach higher temperatures to observe decomposition events that might otherwise be masked by vaporization.

Protocol:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Hermetically seal 3-5 mg of this compound in an aluminum DSC pan.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp from 25°C to 350°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: Identify the temperatures and enthalpies (ΔH) of any thermal events (melting, boiling, decomposition exotherms/endotherms).

Isothermal Stress Studies and Product Identification

Expertise & Causality: While TGA and DSC identify when degradation begins, isothermal stress studies are required to determine what is formed. By holding the material at a temperature slightly below the TGA onset, we can generate sufficient quantities of degradation products for identification by chromatographic methods without causing complete decomposition. This is a critical step for confirming the degradation pathways proposed earlier.

Protocol:

-

Temperature Selection: Choose a stress temperature (T_stress) approximately 20°C below the T_onset determined by TGA in nitrogen.

-

Sample Preparation: In a small vial equipped with a septum, place a known amount of this compound (e.g., 100 mg). Purge the vial with nitrogen.

-

Heating: Place the vial in a heating block or oven maintained at T_stress for a defined period (e.g., 24 hours). Prepare a control sample stored at 5°C.

-

Analysis: After the stress period, cool the sample and analyze it alongside the control using GC-MS and HPLC.

Analytical Follow-up: GC-MS and HPLC

Trustworthiness: The combination of these two techniques provides a self-validating system. GC-MS is ideal for separating and identifying volatile compounds (like the expected dehydration products), while HPLC is superior for quantifying the less volatile parent compound and potential oligomeric impurities.[6][7]

GC-MS Protocol Outline:

-

Sample Preparation: Dilute the stressed and control samples in a suitable solvent (e.g., dichloromethane).

-

Instrumentation: Use a gas chromatograph with a non-polar column (e.g., DB-5ms) coupled to a mass spectrometer.

-

Method: Run a temperature gradient program (e.g., 50°C to 250°C) to separate the components.

-

Identification: Identify new peaks in the stressed sample by comparing their mass spectra to a library (e.g., NIST).

HPLC Protocol Outline:

-

Sample Preparation: Dilute the stressed and control samples in the mobile phase.

-

Instrumentation: Use a High-Performance Liquid Chromatograph with a C18 reverse-phase column and a UV detector.

-

Method: Develop an isocratic or gradient method using a mobile phase such as acetonitrile/water to achieve good separation between the parent peak and any degradation products.

-

Quantification: Calculate the percentage of remaining this compound in the stressed sample relative to the control. The appearance of new peaks confirms the formation of non-volatile degradation products.

Data Interpretation and Presentation

The data gathered from the preceding experiments should be collated to build a complete stability profile.

Table 1: Summary of Thermal Analysis Data

| Parameter | Condition | Result | Interpretation |

|---|---|---|---|

| TGA T_onset | Nitrogen | e.g., 185°C | Onset of thermal decomposition in an inert atmosphere. |

| TGA T_onset | Air | e.g., 170°C | Onset of oxidative decomposition. |

| DSC Event 1 | Nitrogen | e.g., 190°C (Exo) | Exothermic decomposition confirming TGA result. |

| Purity (HPLC) | After 24h @ 165°C | e.g., 92% | Quantifies degradation rate at a specific temperature. |

| Major Impurity (GC-MS) | After 24h @ 165°C | e.g., Ethyl hept-2-enoate | Confirms dehydration as a primary degradation pathway. |

Influencing Factors and Mitigation Strategies

The intrinsic thermal stability determined above can be significantly influenced by extrinsic factors.

-

Purity: Residual catalysts from synthesis (e.g., zinc from a Reformatsky reaction, or acid/base catalysts) can dramatically lower the decomposition temperature.[7][8] Rigorous purification is essential.

-

Atmosphere: As demonstrated by the TGA results in air versus nitrogen, the presence of oxygen can create lower-energy oxidative degradation pathways. Handling and storing the material under an inert atmosphere (nitrogen or argon) is a critical mitigation strategy.

-

Presence of Water: Moisture can enable hydrolysis, especially during long-term storage.

-

pH: Acidic or basic conditions will catalyze both hydrolysis and dehydration. The material should be stored under neutral conditions.

Recommendations for Handling and Storage:

-

Processing: For distillations, always use high vacuum to lower the boiling point as much as possible, minimizing thermal exposure. The distillation head temperature should never exceed the determined T_onset.

-

Storage: For long-term stability, store this compound in a tightly sealed container under an inert atmosphere, protected from light, and in a refrigerated environment (e.g., 2-8°C).[9]

Conclusion

The thermal stability of this compound is a critical quality attribute that dictates its successful application in pharmaceutical and chemical synthesis. This guide has provided a comprehensive, methodical framework for its characterization. By combining thermal analysis techniques like TGA and DSC with targeted isothermal stress studies and subsequent chromatographic analysis, researchers can confidently determine decomposition temperatures, identify degradation products, and confirm reaction pathways. This knowledge enables the establishment of safe processing parameters, appropriate storage conditions, and ultimately ensures the integrity and quality of this important chiral intermediate.

References

- Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62572, Ethyl 3-hydroxybutyrate.

- Sigma-Aldrich. (n.d.). Ethyl 3-hydroxybutyrate.

- MedChemExpress. (n.d.). Ethyl (S)-3-hydroxybutanoate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7797, Ethyl heptanoate.

- ChemicalBook. (n.d.). Ethyl 3-hydroxybutyrate.

- Lee, S. Y., et al. (2024). Novel differential scanning calorimetry (DSC) application to select polyhydroxyalkanoate (PHA) producers correlating 3-hydroxyhexanoate (3-HHx) monomer with melting enthalpy. PubMed.

- Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.

- Müller, L. J., et al. (2022). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI.

- Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science.

- Fernandez-Fueyo, E., et al. (n.d.). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. ChemRxiv.

- Serrano, B., et al. (1994). Thermogravimetric Analysis of Poly(Ester-Carbonates) and Poly(Ester-Thiocarbonates). Journal of Applied Polymer Science.

- ResearchGate. (n.d.). Thermogravimetric analysis of poly(3‐hydroxybutyrate) and poly(3‐hydroxybutyrate‐co‐3‐hydroxyvalerate).

- Klaus, E. E., & Tewksbury, E. J. (1970). Thermal Characteristics of Some Organic Esters. Taylor & Francis Online.

- Langer, E. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.

- ResearchGate. (n.d.). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction.

- ChemicalBook. (n.d.). Ethyl heptanoate.

- ResearchGate. (n.d.). Novel differential scanning calorimetry (DSC) application to select polyhydroxyalkanoate (PHA) producers correlating 3-hydroxyhexanoate (3-HHx) monomer with melting enthalpy.

- Zhang, F., et al. (2020). Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. PubMed.

- Wikipedia. (n.d.). Ester.

Sources

- 1. Ester - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel differential scanning calorimetry (DSC) application to select polyhydroxyalkanoate (PHA) producers correlating 3-hydroxyhexanoate (3-HHx) monomer with melting enthalpy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery and Natural Occurrence of Ethyl 3-Hydroxyheptanoate and Its Analogs

Abstract: Ethyl 3-hydroxyalkanoates represent a significant class of chiral molecules, valued as key intermediates in pharmaceutical synthesis and as components of natural flavors and fragrances. While extensive research has elucidated the roles of short-chain homologs like ethyl 3-hydroxybutanoate and ethyl 3-hydroxyhexanoate, literature specifically detailing the discovery and natural occurrence of ethyl 3-hydroxyheptanoate is notably sparse. This guide provides a comprehensive technical overview by leveraging the well-documented science of its analogs. We will explore the discovery of this chemical family in natural sources, from microbial fermentation to fruit volatiles, and detail the biosynthetic and synthetic pathways critical for their production. Furthermore, this document outlines the state-of-the-art analytical methodologies required for their isolation, identification, and stereochemical characterization. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to provide researchers, scientists, and drug development professionals with actionable, field-proven insights.

Introduction and the Principle of Homologous Extrapolation

Ethyl 3-hydroxyalkanoates are β-hydroxy esters, a class of compounds defined by a hydroxyl group on the carbon atom beta to the carbonyl group. This structural motif introduces a chiral center, rendering these molecules valuable as stereospecific building blocks in asymmetric synthesis. The biological and sensory properties of these compounds are often enantiomer-dependent, making the study of their natural occurrence and stereoselective synthesis a critical endeavor in drug development and natural product chemistry.

While the target of this guide is This compound (a C7 backbone), a thorough review of scientific literature reveals a significant knowledge gap for this specific compound. In contrast, its shorter-chain homologs, Ethyl 3-hydroxybutanoate (C4) and Ethyl 3-hydroxyhexanoate (C6), are well-characterized. In synthetic and analytical chemistry, it is a common and logical practice to extrapolate the properties, synthetic routes, and analytical behaviors of a compound from its well-understood neighbors in a homologous series. The addition of a single methylene group (–CH₂–) typically imparts predictable changes in properties like boiling point, retention time, and mass spectral fragmentation without fundamentally altering the reactivity of the core functional groups.

Therefore, this guide will proceed on the principle of homologous extrapolation, presenting detailed, verifiable information on the C4 and C6 analogs to construct a robust and scientifically sound framework for understanding the probable discovery and natural occurrence profile of this compound.

Discovery and Natural Occurrence of Short-Chain Ethyl 3-Hydroxyalkanoates

The presence of these esters in nature is a direct consequence of microbial and plant metabolism, primarily linked to fatty acid biosynthesis and fermentation pathways.

Microbial Sources: The Fermentation Metabolome

Microorganisms, particularly yeasts and bacteria, are prolific producers of a diverse array of secondary metabolites. Ethyl 3-hydroxybutanoate is a well-documented component of the volatile profile of fermented beverages like wine.[1] It is produced by the yeast Saccharomyces cerevisiae during fermentation.[2] Its formation is linked to the reduction of its corresponding ketoester, ethyl acetoacetate, a process mediated by yeast enzymes.[3] Similarly, bacteria such as Aeromonas veronii have been reported to produce ethyl 3-hydroxybutanoate.[4]

The biosynthesis of these compounds in microbes is closely related to the pathways for polyhydroxyalkanoates (PHAs), which are natural polyesters produced by bacteria as carbon and energy storage materials.[5] The monomeric unit of the most common PHA is (R)-3-hydroxybutyrate. It is therefore biochemically plausible that intermediates of these pathways could be esterified with ethanol (also a common fermentation product) to yield the corresponding ethyl esters. Given that bacteria can produce medium-chain-length PHAs, the enzymatic machinery to produce a 3-hydroxyheptanoyl-CoA precursor likely exists, suggesting that this compound could be discovered in screenings of novel microbial strains.

Phytochemical Sources: The Aroma of Fruits

The pleasant, fruity, and often tropical notes of many fruits are due to a complex mixture of volatile organic compounds, including esters. Ethyl 3-hydroxyhexanoate is a known natural constituent of several fruits, contributing to their characteristic aroma profiles. It has been identified in:

-

Papaya (Carica papaya)[2]

-

Mango (Mangifera indica)[2]

-

Citrus fruits like grapefruit and oranges[6]

-

Pineapple[7]

The presence of these compounds underscores their role in plant biochemistry, likely as byproducts of fatty acid metabolism. The occurrence of both even-chain (hexanoate) and odd-chain fatty acids in plants makes it highly probable that this compound is present as a trace volatile component in some fruit species, awaiting discovery through advanced analytical techniques.

Physicochemical Properties and Stereochemistry

The defining feature of this class of esters is the chiral center at the C3 position. The (R) and (S) enantiomers can exhibit distinct biological activities and sensory properties, making their separation and stereochemical assignment crucial.

Causality in Properties: As the alkyl chain length increases from butanoate to hexanoate and then to the heptanoate, properties such as boiling point and retention index are expected to increase predictably due to stronger van der Waals forces. Solubility in water will decrease as the molecule becomes more nonpolar.

Table 1: Physicochemical Properties of Ethyl 3-Hydroxyalkanoates

| Property | Ethyl 3-hydroxybutanoate | Ethyl 3-hydroxyhexanoate | This compound |

| Molecular Formula | C₆H₁₂O₃ | C₈H₁₆O₃ | C₉H₁₈O₃ |

| Molecular Weight | 132.16 g/mol [4] | 160.21 g/mol [2] | 174.24 g/mol (Calculated) |

| CAS Number (Racemate) | 5405-41-4[4] | 2305-25-1[6] | 89457-36-3 (Predicted) |

| Boiling Point | ~170 °C @ 760 mmHg[4] | 101-102 °C @ 14 mmHg[2] | Not Experimentally Determined |

| Density | ~1.017 g/mL[4] | ~0.97 g/mL[2] | Not Experimentally Determined |

| Refractive Index | ~1.420[4] | ~1.428[6] | Not Experimentally Determined |

| Natural Scent Profile | Fruity, pineapple, fresh[8] | Fruity, grape, overripe[6][9] | Unknown (Predicted to be fruity) |

Stereoselective Synthesis: The Gateway to Pure Enantiomers

For drug development professionals, the synthesis of enantiomerically pure compounds is paramount. β-hydroxy esters are crucial chiral synthons, and their value is directly tied to the ability to produce a single enantiomer.[10] The primary route for this is the asymmetric reduction of the corresponding β-ketoester.

Biocatalytic Reduction: Harnessing Nature's Catalysts

The most field-proven and scalable method for producing chiral ethyl 3-hydroxyalkanoates is through microbial or enzymatic reduction of the prochiral ketone, ethyl 3-oxoalkanoate. This approach is favored for its high enantioselectivity, mild reaction conditions, and environmental compatibility.

Causality in Biocatalysis: Microorganisms contain a vast arsenal of oxidoreductase enzymes (also known as carbonyl reductases or dehydrogenases). These enzymes possess chiral active sites that bind the substrate in a specific orientation, leading to the delivery of a hydride (from a cofactor like NADPH or NADH) to one face of the carbonyl, resulting in a single enantiomer of the alcohol product.

Experimental Protocol: Yeast-Mediated Reduction of Ethyl 3-Oxoheptanoate

This protocol is a validated, generalizable method adapted from procedures for shorter-chain analogs.[3][11] It serves as a self-validating system because the progress can be monitored via TLC or GC, and the final product's purity can be confirmed by chiral GC and NMR.

-

Yeast Culture Preparation:

-

In a 2 L Erlenmeyer flask, suspend 100 g of common baker's yeast (Saccharomyces cerevisiae) in 1 L of a 5% (w/v) sucrose solution in tap water.

-

Incubate the suspension at 30°C with gentle agitation (120 rpm) for 30-60 minutes to activate the yeast. The goal is to initiate metabolic activity, ensuring the availability of reductase enzymes and the cofactor regeneration machinery.

-

-

Substrate Addition:

-

Dissolve 5 g of ethyl 3-oxoheptanoate (the substrate) in 10 mL of ethanol. The ethanol acts as a co-solvent to aid the dissolution of the relatively nonpolar substrate in the aqueous medium.

-

Add the substrate solution dropwise to the yeast suspension over 30 minutes. A slow addition rate prevents substrate toxicity and overwhelming the enzymatic capacity.

-

-

Reduction Reaction:

-

Maintain the reaction at 30°C with continuous agitation for 24-48 hours.

-

Monitor the reaction progress by withdrawing small aliquots, extracting with ethyl acetate, and analyzing by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting ketone.

-

-

Work-up and Isolation:

-

Once the reaction is complete, add an equal volume of ethyl acetate to the flask and stir vigorously for 15 minutes.

-

Add ~50 g of Celite (diatomaceous earth) to the mixture to act as a filter aid. This is critical for breaking up the yeast cell emulsion and preventing clogging during filtration.

-

Filter the mixture through a Büchner funnel. Wash the yeast cake with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel. The organic layer (top) is separated. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure product.

-

Diagram 1: General Workflow for Biocatalytic Reduction

This diagram illustrates the logical flow of the biocatalytic synthesis protocol, a cornerstone for producing chiral β-hydroxy esters.

Caption: Workflow for yeast-mediated synthesis of this compound.

Analytical Methodologies for Identification and Chiral Analysis

The identification of a novel compound like this compound in a complex natural matrix, and the determination of its stereochemistry, requires a suite of sophisticated analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.

-

Separation (GC): The compound is separated from other matrix components based on its boiling point and polarity on a capillary column. The retention index of this compound would be higher than that of its C4 and C6 homologs.

-

Identification (MS): The mass spectrometer fragments the molecule in a reproducible manner, creating a "fingerprint" mass spectrum. For an ethyl ester, characteristic fragments would include the loss of the ethoxy group (-OC₂H₅, 45 Da) and the McLafferty rearrangement, which is common for esters.

Chiral Gas Chromatography

To separate the (R) and (S) enantiomers, a specialized chiral stationary phase is required.[12]

-

Mechanism: These phases, often based on cyclodextrin derivatives, are themselves chiral.[13] They form transient, diastereomeric complexes with the enantiomers of the analyte. The slight difference in the stability of these complexes results in different retention times, allowing for their separation and quantification.

-

Importance: This is the only reliable way to determine the enantiomeric excess (e.e.) of the product from an asymmetric synthesis or to determine the stereochemical preference of a natural biosynthetic pathway.[14]

Diagram 2: Analytical Workflow for Natural Product Discovery

This diagram outlines the logical steps for isolating and identifying a target compound like this compound from a natural source.

Caption: Analytical workflow for isolating and identifying chiral esters.

Applications and Future Directions

The primary application for enantiomerically pure this compound, like its analogs, lies in its role as a versatile chiral building block for the synthesis of complex, high-value molecules.

-

Pharmaceutical Synthesis: Chiral β-hydroxy esters are precursors to a wide range of pharmaceuticals. For example, derivatives of ethyl 3-hydroxybutanoate are key intermediates in the synthesis of statins, a class of cholesterol-lowering drugs.[15] The specific stereochemistry at the hydroxyl group is often critical for the drug's efficacy and safety.

-

Flavor & Fragrance Industry: As demonstrated by its shorter-chain analogs, this compound likely possesses a desirable fruity aroma and could be used in the formulation of natural-identical flavors and fragrances.

-

Pheromone Synthesis: Many insect pheromones are chiral molecules containing hydroxyl groups. These synthons are valuable for producing species-specific, environmentally benign pest control agents.

Future Research: The clear gap in the literature for this compound presents an opportunity. Future work should focus on:

-

Targeted Natural Product Screening: Employing modern GC-MS techniques to screen a wider variety of fruits, plants, and microbial fermentations for its presence.

-

Development of Stereoselective Syntheses: Optimizing both biocatalytic and chemical asymmetric methods to produce the (R) and (S) enantiomers in high purity.

-

Biological and Sensory Evaluation: Once pure enantiomers are available, their specific biological activities and sensory profiles can be thoroughly evaluated, potentially uncovering novel applications.

Conclusion

While the discovery and natural occurrence of this compound are not yet specifically documented, a robust scientific framework derived from its well-studied C4 and C6 homologs provides a clear roadmap for its future investigation. Its significance as a chiral synthon for the pharmaceutical and fine chemical industries is undeniable. The methodologies for its synthesis via biocatalytic reduction and its analysis by chiral chromatography are well-established and directly applicable. This guide provides the foundational knowledge and technical protocols necessary for researchers to pursue the exploration of this promising molecule, bridging the current knowledge gap and unlocking its potential.

References

-

PubChem. Ethyl 3-Hydroxybutyrate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Production of (+)-(S)-Ethyl 3-Hydroxybutyrate and (-)-(R)-Ethyl 3-Hydroxybutyrate by Microbial Reduction of Ethyl Acetoacetate. [Link]

-

The Good Scents Company. ethyl 3-hydroxyhexanoate. [Link]

- Google Patents. WO2014075447A1 - Biological preparation method of ethyl (r)

- Google Patents. CN102168117A - Method for preparing ethyl (R)

-

PubChem. ethyl (3R)-3-hydroxybutanoate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

PubChem. Ethyl 3-hydroxyhexanoate. National Center for Biotechnology Information. [Link]

-

Applied Microbiology and Biotechnology. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. [Link]

-

MiMeDB. Showing metabocard for ethyl 3-hydroxybutanoate (MMDBc0033458). [Link]

-

National Center for Biotechnology Information. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. [Link]

-

LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

-

National Center for Biotechnology Information. Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China. [Link]

-

Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]

-

National Center for Biotechnology Information. Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic. [Link]

-

ResearchGate. (PDF) Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. [Link]

-

Perfumer & Flavorist+. Ethyl 3-hydroxybutyrate in Citrus, Tropical, Orchard and Berry Flavors. [Link]

-

Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

Perflavory.com. ethyl 3-hydroxyhexanoate. [Link]

-

PubMed. Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. [Link]

-

ACS Publications. Enantioselective Synthesis of anti-β-Hydroxy-α-amido Esters via Transfer Hydrogenation. [Link]

-

PubMed. Biosynthesis of Poly(3-hydroxybutyrate- co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination. [Link]

-

ResearchGate. CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. [Link]

-

National Library of Medicine. The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. [Link]

-

Foreverest Resources Ltd. Flavor Bites: Ethyl 3-hydroxybutyrate. [Link]

-

National Center for Biotechnology Information. Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties. [Link]

-

Sci-Hub. AN ASYMMETRIC SYNTHESIS OF β-FORMYL β-HYDROXY ESTERS. [Link]

-

ResearchGate. Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. [Link]

-

ResearchGate. (PDF) Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. [Link]

-

Wikipedia. Polylactic acid. [Link]

Sources

- 1. mimedb.org [mimedb.org]

- 2. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ethyl 3-hydroxyhexanoate, 2305-25-1 [thegoodscentscompany.com]

- 7. Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. perfumerflavorist.com [perfumerflavorist.com]

- 9. ethyl 3-hydroxyhexanoate, 2305-25-1 [perflavory.com]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. gcms.cz [gcms.cz]

- 14. Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]

A Comprehensive Toxicological Profile of Ethyl 3-hydroxyheptanoate: A Read-Across Approach

Preamble: Navigating Data Gaps with Scientific Rigor

In the field of toxicology, a complete, substance-specific dataset is the gold standard for risk assessment. However, for many novel or less common compounds like Ethyl 3-hydroxyheptanoate, such comprehensive data may not exist in the public domain. This guide addresses this challenge by employing a scientifically accepted "read-across" methodology. Due to the scarcity of direct toxicological data for this compound, we will leverage available information for a close structural analog, Ethyl 3-hydroxybutyrate , to forecast its likely toxicological profile. This approach is predicated on the principle that substances with similar chemical structures and functional groups will exhibit comparable metabolic pathways and toxicological properties. Throughout this document, we will clearly delineate between data specific to the surrogate molecule and the extrapolated expert assessment for this compound, ensuring transparency and scientific integrity.

Introduction to this compound

This compound (CAS No. 2305-25-1) is an ethyl ester of 3-hydroxyheptanoic acid. It belongs to the class of medium-chain beta-hydroxy fatty acid esters. These compounds are of interest in various fields, including as potential metabolic intermediates, signaling molecules, and building blocks in chemical synthesis. Understanding its toxicological profile is paramount for ensuring safety in research, development, and potential commercial applications.

1.1 Physicochemical Properties and Structural Comparison

A substance's toxicological behavior is intrinsically linked to its physicochemical properties. While extensive experimental data for this compound is limited, we can predict its properties and compare them to our surrogate, Ethyl 3-hydroxybutyrate.

| Property | This compound (Predicted/Calculated) | Ethyl 3-hydroxybutyrate (Experimental) | Rationale for Read-Across |

| Molecular Formula | C₉H₁₈O₃ | C₆H₁₂O₃[1] | Both are beta-hydroxy acid ethyl esters. |

| Molecular Weight | 174.24 g/mol | 132.16 g/mol [1] | The primary difference is the length of the alkyl chain (propyl vs. methyl). |

| Water Solubility | Lower than surrogate | ≥ 100 mg/mL at 23°C[1][2] | Increased alkyl chain length generally decreases water solubility. |

| LogP (Octanol-Water) | Higher than surrogate | ~0.2 (Calculated) | Increased lipophilicity is expected with a longer carbon chain. |

| Vapor Pressure | Lower than surrogate | Data unavailable | Higher molecular weight typically leads to lower vapor pressure. |

The key structural difference is the longer heptanoate chain versus the butyrate chain. This increase in lipophilicity may influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to greater distribution into fatty tissues compared to its shorter-chain analog.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

No direct ADME studies on this compound are publicly available. However, we can infer its metabolic fate based on the known biochemistry of fatty acid esters and beta-hydroxy acids.

Expected Metabolic Pathway:

-

Hydrolysis: The primary metabolic step is likely the rapid hydrolysis of the ester bond by carboxylesterases, which are abundant in the liver, plasma, and other tissues. This reaction will yield ethanol and 3-hydroxyheptanoic acid.

-

Beta-Oxidation: The resulting 3-hydroxyheptanoic acid would then enter the fatty acid beta-oxidation pathway. This is the same metabolic route used for endogenous fatty acids, breaking the molecule down into smaller units like acetyl-CoA, which can enter the Krebs cycle for energy production.[3]

-

Ketogenesis: The metabolic precursor, beta-hydroxybutyrate, is a well-known ketone body, an essential energy carrier during periods of fasting or low glucose availability.[3][4] 3-hydroxyheptanoic acid is also expected to be ketogenic.

The ethanol produced will be metabolized via alcohol dehydrogenase and aldehyde dehydrogenase pathways. The non-oxidative metabolism of ethanol can also lead to the formation of fatty acid ethyl esters (FAEEs), which have been implicated in ethanol-induced organ damage.[5][6]

Caption: Predicted metabolic pathway for this compound.

Acute Toxicity Assessment

Direct acute toxicity data (e.g., LD50) for this compound is not available. Safety Data Sheets for the surrogate, Ethyl 3-hydroxybutyrate, indicate it may be harmful by inhalation, ingestion, or skin absorption and may cause irritation.[2][7] Symptoms of overexposure are noted as headache, dizziness, tiredness, nausea, and vomiting.[8][9]

Based on this, this compound is also expected to be a mild irritant and potentially harmful upon significant acute exposure. Given its lower water solubility and higher lipophilicity, dermal absorption might be slightly more significant than for the butyrate analog. However, overall acute toxicity is predicted to be low, consistent with other simple fatty acid esters used as food flavorings and fragrances.[1][10]

Genotoxicity and Mutagenicity